Fructose diphosphate sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fructose diphosphate sodium, also known as fructose-1,6-diphosphate sodium, is a compound that plays a crucial role in cellular metabolism. It is an intermediate product in the glycolytic pathway, which is essential for the breakdown of glucose to produce energy. This compound is known for its ability to regulate key enzyme activities in glucose metabolism, thereby improving cellular energy metabolism, especially under conditions of ischemia and hypoxia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fructose diphosphate sodium can be synthesized through a series of chemical reactions. One common method involves the phosphorylation of fructose using adenosine triphosphate (ATP) in the presence of specific enzymes such as phosphofructokinase. The reaction conditions typically include a buffered aqueous solution at a controlled pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods
In industrial settings, this compound is often produced through a more streamlined process. For instance, the compound can be prepared by dissolving this compound and vitamin C in water for injection, followed by the addition of 15-hydroxystearic acid macrogol ester. The solution is then stirred, decolorized, filtered, sterilized, and dried to obtain the final product. This method ensures high purity and stability of the compound, making it suitable for medical applications .
Chemical Reactions Analysis
Types of Reactions
Fructose diphosphate sodium undergoes various chemical reactions, including:
Phosphorylation: The addition of phosphate groups to the molecule, which is a key step in glycolysis.
Isomerization: The conversion of glucose-6-phosphate to fructose-6-phosphate, facilitated by the enzyme phosphoglucoisomerase.
Common Reagents and Conditions
Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and specific enzymes like phosphofructokinase and phosphoglucoisomerase. The reactions typically occur under physiological conditions, with a pH around 7.4 and a temperature of 37°C .
Major Products Formed
The major products formed from these reactions include fructose-1,6-diphosphate, glyceraldehyde-3-phosphate, and dihydroxyacetone phosphate, which are all intermediates in the glycolytic pathway .
Scientific Research Applications
Fructose diphosphate sodium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in studies involving carbohydrate metabolism and enzyme kinetics.
Biology: The compound is crucial for understanding cellular energy metabolism and the regulation of glycolysis.
Medicine: this compound is used in the treatment of various conditions, including myocardial ischemia, angina pectoris, and cerebral infarction. .
Mechanism of Action
Fructose diphosphate sodium exerts its effects by entering cells and activating key enzymes in the glycolytic pathway, such as phosphofructokinase and pyruvate kinase. This activation increases the concentration of adenosine triphosphate and phosphocreatine within the cell, promoting the inward flow of potassium and calcium ions. These changes enhance cellular energy metabolism and glucose utilization, particularly under conditions of ischemia and hypoxia .
Comparison with Similar Compounds
Similar Compounds
Fructose-6-phosphate: Another glycolytic intermediate that is isomerized from glucose-6-phosphate.
Glucose-6-phosphate: The phosphorylated form of glucose that is converted to fructose-6-phosphate.
Dihydroxyacetone phosphate: A product of fructose-1,6-diphosphate cleavage in glycolysis.
Uniqueness
Fructose diphosphate sodium is unique in its ability to directly influence key regulatory enzymes in the glycolytic pathway, making it particularly effective in enhancing cellular energy metabolism under stress conditions. Its role in medical treatments, especially for ischemic conditions, sets it apart from other similar compounds .
Properties
CAS No. |
296795-67-0 |
---|---|
Molecular Formula |
C6H13NaO12P2 |
Molecular Weight |
362.10 g/mol |
IUPAC Name |
sodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2.Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1/t3-,5-,6-;/m1./s1 |
InChI Key |
HBYYJIPCYANMBX-BAOOBMCLSA-M |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)[O-].[Na+] |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.